

An In-depth Technical Guide to Methyl 5-cyanonicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-cyanonicotinate

Cat. No.: B020564

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 5-cyanonicotinate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications based on the bioactivity of related cyanopyridine derivatives. Due to the limited availability of experimental data for this specific compound, this guide combines reported information with predicted values and extrapolations from analogous structures to offer a thorough resource for researchers.

Chemical and Physical Properties

Methyl 5-cyanonicotinate, with the CAS number 106726-82-3, is a pyridine derivative featuring both a methyl ester and a nitrile functional group.^[1] These functionalities make it a versatile building block in organic synthesis. While experimentally determined physical properties are not widely published, predicted values provide a useful reference for handling and reaction planning.

Property	Value	Source
CAS Number	106726-82-3	[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	
Molecular Weight	162.15 g/mol	[1]
Predicted Melting Point	Not Available	
Predicted Boiling Point	269.2 °C at 760 mmHg	
Predicted Density	1.25 g/cm ³	
Predicted Refractive Index	1.535	
Predicted Flash Point	116.6 °C	
Solubility	Soluble in chloroform and methanol.	

Synthesis of Methyl 5-cyanonicotinate

A common synthetic route to **Methyl 5-cyanonicotinate** involves the cyanation of a halogenated precursor. A detailed experimental protocol for its synthesis from Methyl 5-bromonicotinate is outlined below.

Experimental Protocol: Cyanation of Methyl 5-bromonicotinate

Materials:

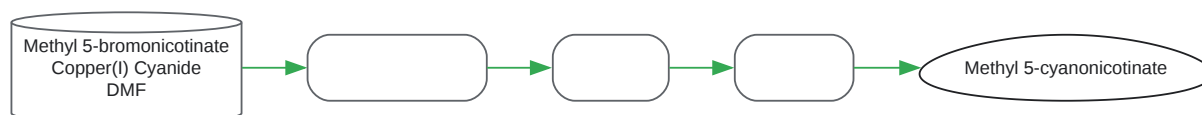
- Methyl 5-bromonicotinate
- Copper(I) cyanide (CuCN)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated saline solution

- Anhydrous sodium sulfate
- Diatomaceous earth

Procedure:

- In a round-bottom flask, dissolve Methyl 5-bromonicotinate (1.0 equivalent) and copper(I) cyanide (2.0 equivalents) in anhydrous DMF.
- Heat the reaction mixture to reflux and maintain for 15 hours.
- After cooling to room temperature, filter the mixture through a pad of diatomaceous earth.
- Rinse the filter cake with ethyl acetate.
- Wash the combined filtrate with saturated saline solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the crude product.
- The resulting light yellow solid can be further purified by recrystallization or column chromatography.

A general workflow for this synthesis is depicted in the following diagram.



[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **Methyl 5-cyanonicotinate**.

Spectroscopic Characterization (Predicted)

While experimental spectra for **Methyl 5-cyanonicotinate** are not readily available, its structural features allow for the prediction of its key spectroscopic characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons and the methyl ester protons.

- Aromatic Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will exhibit splitting patterns dependent on their coupling with adjacent protons.
- Methyl Protons: A singlet at approximately δ 3.9-4.0 ppm corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule.

- Carbonyl Carbon: A signal in the range of δ 160-170 ppm for the ester carbonyl carbon.
- Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm).
- Nitrile Carbon: A signal around δ 115-120 ppm for the cyano group carbon.
- Methyl Carbon: A signal around δ 52-55 ppm for the methyl ester carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for its functional groups.

- C \equiv N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
- C=O Stretch: A strong, sharp band around 1720-1740 cm⁻¹ for the ester carbonyl.
- C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.
- Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
- Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
- Aliphatic C-H Stretch: Bands below 3000 cm⁻¹ for the methyl group.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M^+) at an m/z corresponding to the molecular weight of the compound (162.15 g/mol). Fragmentation patterns would likely involve the loss of the methoxy group ($-OCH_3$) or the entire ester group ($-COOCH_3$).

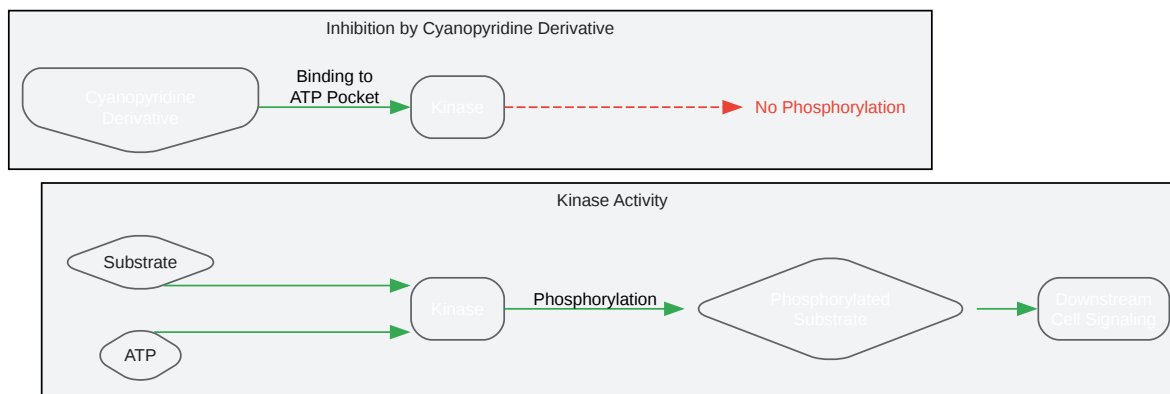
Potential Applications in Drug Development

While no specific biological activities have been reported for **Methyl 5-cyanonicotinate**, the cyanopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[2][3] Derivatives of cyanopyridine have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[2]

The presence of the cyano and methyl ester groups on the pyridine ring of **Methyl 5-cyanonicotinate** provides valuable handles for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

Kinase Inhibition

Many cyanopyridine derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases. The general mechanism of kinase inhibition involves blocking the binding of ATP, thereby preventing the phosphorylation of downstream target proteins and inhibiting cell signaling pathways that promote cell proliferation and survival.



[Click to download full resolution via product page](#)

Figure 2: Potential mechanism of kinase inhibition by cyanopyridine derivatives.

Conclusion

Methyl 5-cyanonicotinate is a valuable heterocyclic compound with significant potential for the development of novel therapeutic agents. While there is a need for more extensive experimental characterization of its physical and biological properties, this guide provides a solid foundation for researchers interested in utilizing this molecule in their synthetic and drug discovery programs. The established synthesis protocol and the known bioactivities of related cyanopyridine derivatives highlight the promise of **Methyl 5-cyanonicotinate** as a versatile scaffold for the generation of new chemical entities with a wide range of potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-cyanonicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020564#methyl-5-cyanonicotinate-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com